2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.14126175 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N5O3S with a molecular weight of 349.4 g/mol . The structure features a pyrazole ring, a morpholine carbonyl group, and a methylsulfanyl phenyl substituent, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₅O₃S |
Molecular Weight | 349.4 g/mol |
CAS Number | 1170504-07-0 |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar pyrazole compounds can act as PPARγ (peroxisome proliferator-activated receptor gamma) ligands, which are implicated in cancer cell differentiation and proliferation control .
Antimicrobial Activity
Pyrazoles are recognized for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar activities. In vitro studies have indicated that related compounds exhibit antibacterial effects with MIC (minimum inhibitory concentration) values comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation .
Neuroprotective Effects
Emerging evidence suggests that pyrazoles may exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. This activity is particularly relevant for conditions such as neurodegenerative diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various dihydropyrano[2,3-c]pyrazole derivatives, including those structurally related to the target compound. These derivatives showed promising PPARγ partial agonist activity, indicating potential therapeutic applications in metabolic disorders like type II diabetes .
- Antimicrobial Testing : In a comparative study, several pyrazole derivatives were tested against common bacterial strains. The results showed that some derivatives had potent antibacterial activity with MIC values as low as 2 μg/ml against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related pyrazole compounds. Results indicated significant reductions in inflammatory markers, suggesting therapeutic potential for chronic inflammatory diseases .
Properties
IUPAC Name |
2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-10-16(18(24)21-6-8-25-9-7-21)22(20-13)12-17(23)19-14-4-3-5-15(11-14)26-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHHPAEYLHVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.